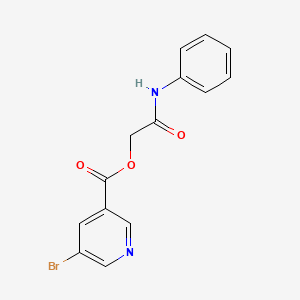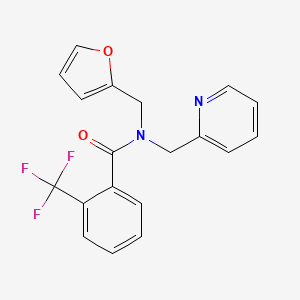
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMPB is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of FMPB involves its ability to bind to specific proteins in cells, thereby modulating their activity. FMPB has been shown to target proteins such as heat shock protein 90 (Hsp90) and Janus kinase 2 (JAK2), which are involved in various cellular processes. By inhibiting the activity of these proteins, FMPB can disrupt the growth and survival of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of specific enzymes involved in cell proliferation, and modulate the expression of various genes involved in cellular processes. FMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FMPB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific proteins, making it an ideal tool for studying cellular processes. FMPB is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FMPB has been shown to have low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the use of FMPB in scientific research. One potential direction is the development of FMPB-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the use of FMPB as a tool for studying cellular processes and identifying new drug targets. Further research is needed to explore the full potential of FMPB in these and other areas of scientific research.
Conclusion:
In conclusion, FMPB is a small molecule that has gained attention in the scientific community for its potential use in various research applications. It has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FMPB has several promising applications in the fields of cancer and neurodegenerative disease research, and further research is needed to explore its full potential in these and other areas of scientific research.
Méthodes De Synthèse
The synthesis of FMPB has been reported in various research studies. One of the most common methods involves the reaction of 2-(trifluoromethyl)benzoic acid with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Applications De Recherche Scientifique
FMPB has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. FMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-9-2-1-8-16(17)18(25)24(13-15-7-5-11-26-15)12-14-6-3-4-10-23-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNLUNUBGCLHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

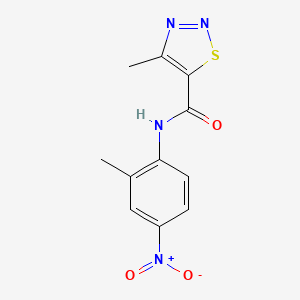
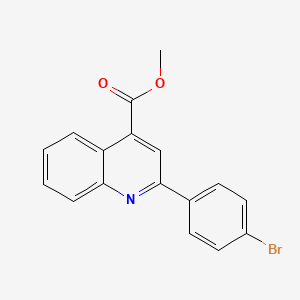
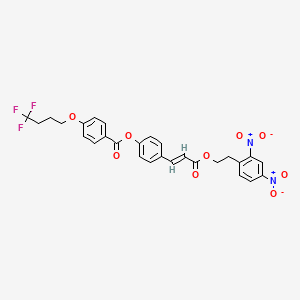
![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)
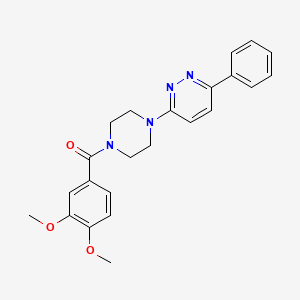
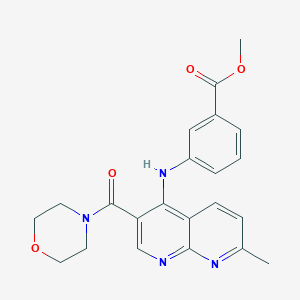
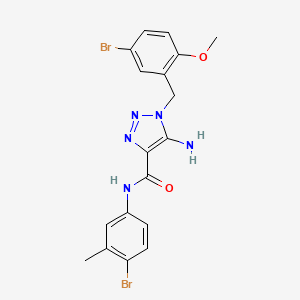

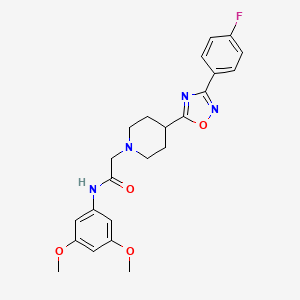
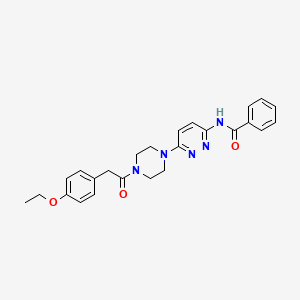
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)
